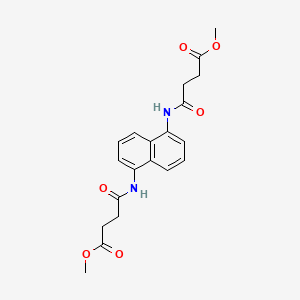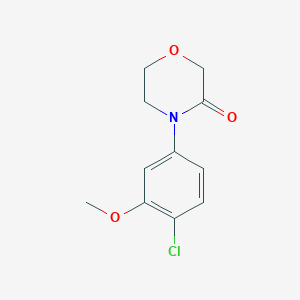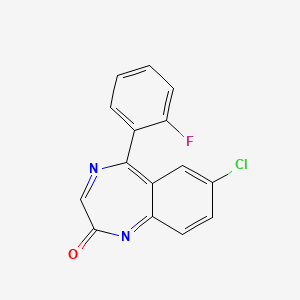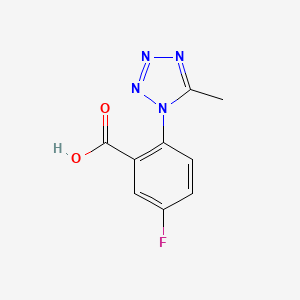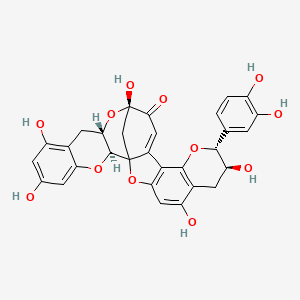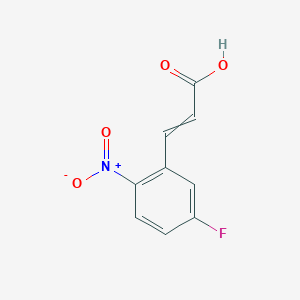
2-Fluoro-5-iodocinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-iodocinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of both fluorine and iodine atoms attached to the aromatic ring of the cinnamic acid structure
准备方法
The synthesis of 2-Fluoro-5-iodocinnamic acid typically involves the introduction of fluorine and iodine substituents onto the cinnamic acid backbone. One common synthetic route includes the halogenation of cinnamic acid derivatives. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective halogenation.
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction parameters to achieve high yield and purity, as well as efficient separation and purification techniques to isolate the desired product.
化学反应分析
2-Fluoro-5-iodocinnamic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation would produce a carboxylic acid.
科学研究应用
2-Fluoro-5-iodocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogen substituents make it a valuable intermediate in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring cinnamic acid derivatives.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, where its halogenated structure imparts desirable properties like increased stability and resistance to degradation.
作用机制
The mechanism by which 2-Fluoro-5-iodocinnamic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine and iodine atoms can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. For example, the compound may inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, its halogen substituents can participate in halogen bonding interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
2-Fluoro-5-iodocinnamic acid can be compared to other halogenated cinnamic acids, such as:
2-Fluoro-5-iodobenzoic acid: Similar in structure but lacks the alkene group present in cinnamic acids.
2-Fluoro-5-bromocinnamic acid: Contains a bromine atom instead of iodine, which can result in different reactivity and binding properties.
2-Chloro-5-iodocinnamic acid: Substitution of fluorine with chlorine can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of fluorine and iodine substituents, which can impart distinct chemical and biological properties compared to other halogenated derivatives.
属性
分子式 |
C9H6FIO2 |
|---|---|
分子量 |
292.04 g/mol |
IUPAC 名称 |
3-(2-fluoro-5-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6FIO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13) |
InChI 键 |
LAHXKRBJIXBSMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)C=CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
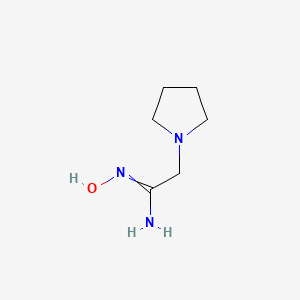
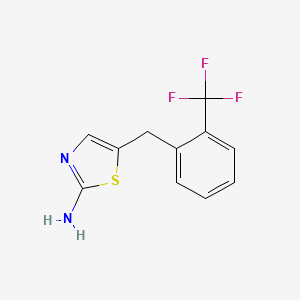
![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)
![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)
